
TL02-59
Descripción general
Descripción
TL02-59 es un inhibidor selectivo de la cinasa de la familia Src Fgr, con un valor de IC50 de 0,03 nanomolar. También inhibe Lyn y Hck con valores de IC50 de 0,1 nanomolar y 160 nanomolar, respectivamente . This compound ha demostrado una potente supresión del crecimiento de células de leucemia mieloide aguda .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de TL02-59 implica múltiples pasos, incluida la formación de un andamiaje de N-fenilbenzamida. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .
Métodos de Producción Industrial: El compuesto está disponible en diversas cantidades y formas, incluidos estados sólido y de solución .
Análisis De Reacciones Químicas
Tipos de Reacciones: TL02-59 principalmente experimenta reacciones de inhibición con quinasas específicas. No participa en reacciones orgánicas típicas como la oxidación, la reducción o la sustitución.
Reactivos y Condiciones Comunes: El compuesto se utiliza en ensayos de inhibición de quinasas, a menudo en presencia de trifosfato de adenosina (ATP) y otros sustratos de quinasas. Las reacciones generalmente se llevan a cabo en soluciones tamponadas a pH fisiológico .
Productos Principales: El producto principal de la interacción de this compound con las quinasas es el complejo de cinasa inhibida, que evita una mayor fosforilación y señalización aguas abajo .
Aplicaciones Científicas De Investigación
Efficacy Against Acute Myelogenous Leukemia (AML)
TL02-59 has demonstrated significant anti-leukemic activity in preclinical models of AML. In vitro studies revealed that this compound effectively inhibited the proliferation of AML cell lines, including MV4-11 and MOLM-14, with an IC50 value as low as 6.6 nM . Notably, this compound's mechanism of action involves inducing apoptosis selectively in AML cells expressing high levels of Fgr, while having minimal effects on cells with low or absent Fgr expression .
Case Study: Mouse Xenograft Model
- Model : Human AML cell line MV4-11 was injected into immunocompromised mice.
- Treatment : Mice received oral administration of this compound at a dose of 10 mg/kg for three weeks.
- Outcome : Complete elimination of leukemic cells from the spleen and peripheral blood was observed, along with a significant reduction in bone marrow engraftment .
Radiation-Induced Pulmonary Fibrosis (RIPF)
Recent studies have indicated that this compound may also play a crucial role in preventing RIPF, a common complication following thoracic radiotherapy. In a mouse model, this compound treatment significantly reduced the expression of fibrotic gene products and chemokines associated with macrophage recruitment to the lungs .
Case Study: Thoracic Irradiation Model
- Model : Mice were subjected to thoracic irradiation (18 Gy) followed by treatment with this compound.
- Treatment : Administered at a dose of 10 mg/kg starting at day 50 post-irradiation.
- Outcome : Marked reduction in RIPF was observed, characterized by decreased levels of pro-inflammatory chemokines and reduced recruitment of CD11b+ macrophages to lung tissue .
Target Specificity
This compound exhibits a narrow target specificity profile, primarily inhibiting the myeloid Src-family kinase Fgr among other kinases. Kinome-wide profiling has shown that it interacts with only a subset of kinases, indicating its potential for targeted therapy with minimized off-target effects .
Kinase | IC50 (nM) | Role in Disease |
---|---|---|
Fgr | 6.6 | AML |
Hck | >100 | Not significantly affected |
Lyn | >100 | Not significantly affected |
Mecanismo De Acción
TL02-59 ejerce sus efectos uniéndose al sitio de unión al ATP de la cinasa Fgr, lo que lleva a la inhibición de su autofosforilación. Esta unión induce cambios conformacionales que interrumpen los dominios SH2 y SH3, evitando una mayor actividad de la cinasa . Los principales objetivos moleculares son las quinasas de la familia Src Fgr, Lyn y Hck .
Compuestos Similares:
A-419259: Otro inhibidor de la cinasa de la familia Src que induce una conformación cerrada de la cinasa Fgr.
Midostaurina: Un inhibidor pan-Flt3 con eficacia limitada en el tratamiento de la leucemia mieloide aguda.
Lestaurtinib: Otro inhibidor de Flt3 con un perfil más amplio de inhibición de quinasas.
Unicidad: this compound es único debido a su alta selectividad y potencia para la cinasa Fgr, con valores de IC50 significativamente más bajos en comparación con otros inhibidores. Esta selectividad lo convierte en una herramienta valiosa para estudiar vías de cinasas específicas y desarrollar terapias dirigidas .
Comparación Con Compuestos Similares
A-419259: Another Src-family kinase inhibitor that induces a closed conformation of the Fgr kinase.
Midostaurin: A pan-Flt3 inhibitor with limited efficacy in treating acute myelogenous leukemia.
Lestaurtinib: Another Flt3 inhibitor with broader kinase inhibition profile.
Uniqueness: TL02-59 is unique due to its high selectivity and potency for the Fgr kinase, with significantly lower IC50 values compared to other inhibitors. This selectivity makes it a valuable tool for studying specific kinase pathways and developing targeted therapies .
Actividad Biológica
TL02-59 is a selective inhibitor of the myeloid Src-family kinase Fgr, showing promising biological activity in various preclinical studies, particularly in the context of acute myelogenous leukemia (AML) and radiation-induced pulmonary fibrosis (RIPF). This article delves into the compound's mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
This compound operates primarily by inhibiting Fgr, a non-receptor tyrosine kinase implicated in the proliferation and survival of myeloid cells. The compound has demonstrated potent activity against AML cell lines and primary patient samples, showcasing a direct correlation between sensitivity to this compound and the expression levels of Fgr, Hck, and Lyn kinases. Notably, no significant correlation was found with Flt3 expression or mutational status, indicating that this compound may be effective in a broader range of AML cases, including those that are Flt3 wild-type .
Efficacy in AML
In vitro studies have shown that this compound can suppress the proliferation of bone marrow samples from 20 out of 26 AML patients. The compound effectively induced apoptosis and growth arrest in AML cell lines with low nanomolar potency (IC50 values as low as 6.6 nM) while demonstrating selectivity for Fgr over other kinases . In a mouse xenograft model, oral administration of this compound at a dose of 10 mg/kg resulted in complete elimination of leukemic cells from the spleen and peripheral blood after three weeks of treatment .
Impact on Radiation-Induced Pulmonary Fibrosis (RIPF)
This compound has also been evaluated for its effects on RIPF, a condition characterized by excessive fibrosis following radiation therapy. In thoracic-irradiated mice, this compound significantly reduced the expression of profibrotic genes and the recruitment of pro-inflammatory CD11b+ macrophages to the lungs. Notably, the treatment abrogated the upregulation of several chemokines associated with fibrosis, including CXCL5 and CCL5 .
Key Findings from RIPF Studies
Parameter | Control (0 Gy) | Irradiated (18 Gy) | Irradiated + this compound |
---|---|---|---|
Fibrosis Grade (Ashcroft Scale) | Low | High | Significantly Reduced |
Collagen Positive Areas (%) | Minimal | High | Significantly Reduced |
Chemokines Level (e.g., CXCL5) | Baseline | Elevated | Significantly Lowered |
Case Studies
- AML Patient Samples : A cohort study involving 26 AML patients revealed that this compound effectively suppressed cell proliferation in samples expressing high levels of Fgr. The most sensitive samples were wild-type for Flt3, highlighting the potential for this compound in treating diverse AML subtypes .
- Radiation-Induced Pulmonary Fibrosis : In a preclinical model using thoracic-irradiated mice, this compound treatment initiated at day 50 post-radiation led to significant reductions in both fibrotic gene expression and macrophage infiltration into lung tissues. Histological analyses confirmed reduced fibrosis compared to untreated irradiated controls .
Propiedades
IUPAC Name |
3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWQBGAKJESFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes TL02-59 a promising candidate for AML treatment compared to previous FLT3 inhibitors?
A1: this compound demonstrates potent anti-AML activity by simultaneously inhibiting multiple tyrosine kinases crucial for AML cell survival and proliferation. [3] Unlike earlier FLT3 inhibitors that primarily target FLT3, this compound also inhibits downstream kinases like SYK, FES, and myeloid Src-family kinases (HCK, LYN, FGR). [3] This multi-targeted approach aims to enhance efficacy and potentially mitigate acquired resistance, addressing limitations observed with previous FLT3 inhibitors. [3]
Q2: Can you elaborate on the role of Fgr in this compound's efficacy against AML, particularly in the context of Flt3 wild-type cases?
A2: Research suggests that this compound's potent inhibition of the myeloid Src-family kinase Fgr is key to its anti-AML activity, even in cases where Flt3 mutations are absent. [4] Notably, a strong correlation was observed between this compound sensitivity and the expression levels of Fgr (as well as Hck and Lyn) in primary AML bone marrow samples, regardless of Flt3 mutational status. [4] This finding highlights Fgr as a potential therapeutic target in AML, particularly for patients with wild-type Flt3 who may not benefit from traditional FLT3 inhibitors.
Q3: Besides its anti-AML activity, has this compound shown potential in other areas of research?
A3: Yes, beyond its promising anti-cancer properties, this compound has also demonstrated potential in preclinical models of pulmonary fibrosis. [5, 6] Specifically, research indicates that this compound's inhibition of Fgr can prevent the recruitment of bone marrow-derived monocytes/macrophages to the lungs, a key event in the development of radiation-induced pulmonary fibrosis. [5] This finding suggests potential applications for this compound in treating fibrotic diseases, although further investigation is needed.
Q4: What are the next steps in the research and development of this compound as a potential therapeutic?
A4: While preclinical studies on this compound have yielded promising results, several crucial steps remain:
- : Weir et al. (2015). Multi-targeted tyrosine kinase inhibitors potently suppress FLT3-ITD+ AML cell growth.
- : Weir et al. (2014). Dual inhibition of Flt3 and Fes tyrosine kinases potently blocks proliferation of AML cells expressing an active Flt3 mutant.
- : SIMULTANEOUS INHIBITION OF DRIVER AND EFFECTOR KINASES PROMOTES POTENT GROWTH ARREST OF AML CELLS IN VITRO AND IN VIVO (Conference abstract)
- : Weir et al. (2017). Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo.
- : Datta et al. (2019). Silica Induced Lung Fibrosis Is Associated With Senescence, Fgr, and Recruitment of Bone Marrow Monocyte/Macrophages.
- : Inhibition of tyrosine kinase Fgr prevents radiation-induced pulmonary fibrosis (RIPF) (Conference Abstract)
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.